molecular formula C12H10O6 B2583355 Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate CAS No. 1658-68-0

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate

Cat. No.: B2583355
CAS No.: 1658-68-0
M. Wt: 250.206
InChI Key: FCQBXNDMJFTONS-UHFFFAOYSA-N
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Description

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate is an organic compound with the molecular formula C12H10O6. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dihydroxy-4-chromenone with methyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes such as oxidative stress and inflammation. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure but with one less hydroxyl group.

    2-(7-Methoxy-2-oxo-2H-chromen-8-yl)acetic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate is unique due to the presence of two hydroxyl groups at positions 7 and 8, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-17-9(14)4-6-5-10(15)18-12-7(6)2-3-8(13)11(12)16/h2-3,5,13,16H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQBXNDMJFTONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)OC2=C1C=CC(=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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